molecular formula C25H22N4OS B11653623 1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone

1-[3'-(4-methylphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]ethanone

Cat. No.: B11653623
M. Wt: 426.5 g/mol
InChI Key: MIEZCHLPGAAJAO-UHFFFAOYSA-N
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Description

1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes a bipyridyl core, a thiophene ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyridyl core, followed by the introduction of the thiophene ring and phenyl groups through various coupling reactions. The final step often involves the formation of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to alcohols.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with various biomolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPHENYL)ETHANONE
  • 1-(4-METHOXYPHENYL)ETHANONE
  • 1-(4-CHLOROPHENYL)ETHANONE

Uniqueness

Compared to similar compounds, 1-[3’-(4-METHYLPHENYL)-1’-PHENYL-5-(THIOPHEN-2-YL)-3,4-DIHYDRO-1’H,2H-[3,4’-BIPYRAZOL]-2-YL]ETHAN-1-ONE stands out due to its bipyridyl core and thiophene ring, which confer unique chemical and physical properties. These features make it particularly valuable for applications that require specific interactions and stability.

Properties

Molecular Formula

C25H22N4OS

Molecular Weight

426.5 g/mol

IUPAC Name

1-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C25H22N4OS/c1-17-10-12-19(13-11-17)25-21(16-28(27-25)20-7-4-3-5-8-20)23-15-22(24-9-6-14-31-24)26-29(23)18(2)30/h3-14,16,23H,15H2,1-2H3

InChI Key

MIEZCHLPGAAJAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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